![molecular formula C14H22IN3 B12551759 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- CAS No. 191231-71-7](/img/structure/B12551759.png)
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- is a chemical compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) and are known for their versatility in various chemical reactions and applications. This particular compound features a unique structure with an iodophenyl group and tert-butyl substituent, making it an interesting subject for research and industrial applications .
Métodos De Preparación
The synthesis of 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- typically involves the reaction of appropriate aniline derivatives with nitrous acid, followed by coupling with suitable alkylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve consistent product quality .
Análisis De Reacciones Químicas
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions typically yield amines or hydrazines, depending on the reagents and conditions used.
Substitution: The iodophenyl group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. .
Aplicaciones Científicas De Investigación
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- involves its interaction with molecular targets through its diazoamino group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The molecular targets and pathways involved include enzymes, nucleic acids, and cellular receptors, which can be modulated to achieve desired therapeutic or catalytic effects .
Comparación Con Compuestos Similares
1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Known for its use in azo dye synthesis and as a reagent in organic chemistry.
1-(2-Benzamide)-3-(3-nitrophenyl) triazene: Exhibits unique electronic properties and potential as a chelating agent.
1-(2-Benzamide)-3-(4-nitrophenyl) triazene: Similar to the previous compound but with different substitution patterns affecting its reactivity. The uniqueness of 1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl- lies in its iodophenyl group, which imparts distinct reactivity and potential for diverse applications
Propiedades
Número CAS |
191231-71-7 |
|---|---|
Fórmula molecular |
C14H22IN3 |
Peso molecular |
359.25 g/mol |
Nombre IUPAC |
N-[(4-tert-butyl-2-iodophenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H22IN3/c1-6-18(7-2)17-16-13-9-8-11(10-12(13)15)14(3,4)5/h8-10H,6-7H2,1-5H3 |
Clave InChI |
LCUZINHJENTVLD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=C(C=C(C=C1)C(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



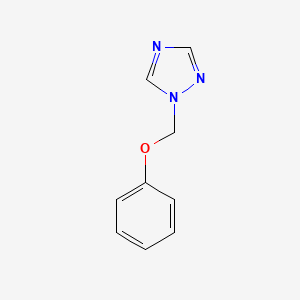
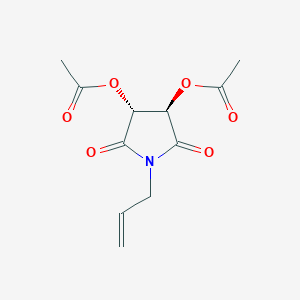
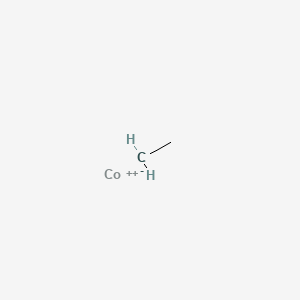
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

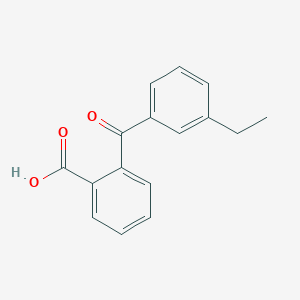
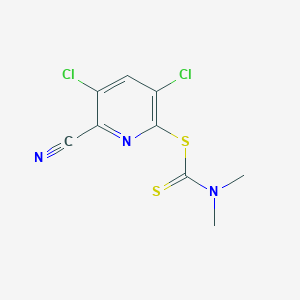
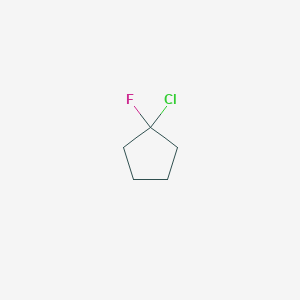
![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
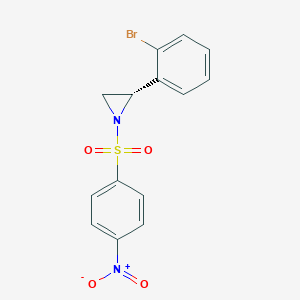
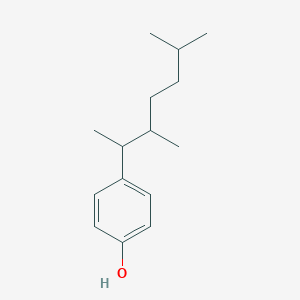
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)
